Sotorasib

Description

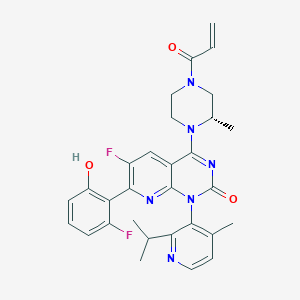

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQKSXLFSAEQCZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099260 | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252403-56-6, 2296729-00-3 | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotorasib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotorasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTORASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sotorasib: A Deep Dive into the Molecular Architecture of a KRAS G12C Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the molecular structure and mechanism of action of Sotorasib (formerly AMG 510), a first-in-class, orally bioavailable covalent inhibitor of the KRAS G12C mutant protein. Developed for researchers, scientists, and drug development professionals, this document outlines the core chemical properties, signaling pathway interactions, and key experimental data that define this targeted cancer therapeutic.

Core Molecular and Chemical Properties

This compound is a structurally complex small molecule designed for high-affinity and selective targeting of the cysteine-12 residue unique to the KRAS G12C mutant. Its core is a pyrido[2,3-d]pyrimidin-2(1H)-one scaffold, extensively functionalized to optimize binding and pharmacokinetic properties.[1][2]

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₀F₂N₆O₃ | [1][2] |

| Molecular Weight | 560.6 g/mol | [1][2] |

| IUPAC Name | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | [1] |

| CAS Number | 2296729-00-3 | [3][4][5] |

| SMILES | C[C@H]1CN(CCN1C(=O)C=C)C2=NC(=O)N(C3=C2C=C(F)C(=N3)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C | [4] |

| InChI | InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1 | [6] |

| InChIKey | NXQKSXLFSAEQCZ-SFHVURJKSA-N | [6][7] |

Mechanism of Action: Covalent Inhibition of the KRAS G12C "Oncogene"

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling.[1] It cycles between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state. The G12C mutation, a single-point substitution of glycine for cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[1] This perpetually "on" state drives uncontrolled cell proliferation and survival through downstream effector pathways.[1]

This compound is specifically designed to target the mutant cysteine residue in KRAS G12C.[1] It forms an irreversible covalent bond with the thiol group of cysteine-12, effectively locking the KRAS G12C protein in its inactive GDP-bound conformation.[1][3][8] This prevents the exchange of GDP for GTP, thereby abrogating the downstream signaling cascades responsible for oncogenesis.[3]

Inhibition of Downstream Signaling Pathways

By locking KRAS G12C in an inactive state, this compound potently inhibits two major downstream signaling pathways crucial for cancer cell growth and survival:

-

The MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a primary driver of cell proliferation. This compound's inhibition of KRAS G12C leads to a significant reduction in the phosphorylation of ERK (extracellular signal-regulated kinase), a key downstream effector.[3]

-

The PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/AKT pathway is critical for cell survival and apoptosis resistance. This compound has been shown to suppress the activation of this pathway, contributing to its anti-tumor effects.[8][9]

The following diagram illustrates the mechanism of action of this compound in the context of the KRAS G12C signaling pathway.

References

- 1. This compound, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. findkrasg12c.com [findkrasg12c.com]

- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spotlight on this compound (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Sotorasib: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable, small molecule inhibitor that selectively and irreversibly targets the KRAS protein with a glycine-to-cysteine mutation at codon 12 (KRAS G12C). The KRAS G12C mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors. This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival through downstream signaling pathways. This compound's unique mechanism of action, which involves covalent binding to the mutant cysteine residue, locks the KRAS G12C protein in an inactive state, thereby inhibiting oncogenic signaling. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic/pharmacodynamic profile.

Mechanism of Action

This compound exerts its therapeutic effect by specifically targeting the KRAS G12C mutant protein. In its normal function, the KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to an accumulation of the active, signal-transducing form.

This compound covalently binds to the thiol group of the cysteine residue at position 12 of the KRAS G12C protein. This irreversible binding event occurs when the protein is in its inactive, GDP-bound state, effectively trapping it in this conformation and preventing its subsequent activation. By locking KRAS G12C in an inactive state, this compound blocks downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for tumor cell growth, proliferation, and survival.[1][2][3]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of cancer cell lines harboring the KRAS G12C mutation.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H358 | NSCLC | 3 | [4] |

| MIA PaCa-2 | Pancreatic | 6 | [4] |

| H23 | NSCLC | 27 | [5] |

| H2122 | NSCLC | 1-10 | [6] |

| A549 (KRAS G12S) | NSCLC | >10,000 | [2] |

| H522 (KRAS wild-type) | NSCLC | >10,000 | [2] |

In Vivo Efficacy: Xenograft Models

This compound has demonstrated significant anti-tumor activity in various xenograft models of KRAS G12C-mutated cancers.

| Xenograft Model | Cancer Type | Mouse Strain | This compound Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Reference |

| NCI-H358 | NSCLC | Nude | 100 | >100 (regression) | [4] |

| MIA PaCa-2 | Pancreatic | Nude | 100 | >100 (regression) | [7] |

| NCI-H2122 | NSCLC | NOD/SCID | 50 | Not specified, significant | [8] |

| KRaslox KRASG12C | NSCLC | Nude | 50 | Significant volume reduction | [9] |

Preclinical Pharmacokinetics in Rats

Pharmacokinetic parameters of this compound were evaluated in rats following a single oral dose.[1][10]

| Parameter | Value (Mean ± SD) |

| Dose (mg/kg) | 10 |

| Cmax (ng/mL) | 1530 ± 380 |

| Tmax (h) | 1.0 (median) |

| AUC0-t (ng·h/mL) | 7890 ± 1950 |

| CL/F (L/h/kg) | 1.3 ± 0.3 |

| Vz/F (L/kg) | 10.2 ± 2.5 |

| t1/2 (h) | 5.4 ± 1.1 |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below. These protocols are synthesized from multiple sources to represent a standard approach.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of this compound on the viability of cancer cell lines.[2][11]

Materials:

-

KRAS G12C mutant (e.g., NCI-H358, H23) and KRAS wild-type (e.g., H522) cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals.

-

The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[8][9][12]

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358)

-

Immunocompromised mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old

-

Matrigel

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

KRAS G12C mutant cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a mixture of culture medium and Matrigel and injected subcutaneously into the flank of each mouse.

-

Tumor growth is monitored regularly.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

This compound is administered orally once daily at the desired dose (e.g., 50-100 mg/kg). The control group receives the vehicle.

-

Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated (e.g., using the formula: 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

-

The study is terminated when tumors in the control group reach a specified size or after a predetermined duration.

-

At the end of the study, tumors are excised for further analysis, such as pharmacodynamic biomarker assessment.

Western Blot Analysis for Pathway Modulation

This protocol is for assessing the effect of this compound on downstream signaling pathways.[6][13]

Materials:

-

This compound-treated and untreated cell or tumor lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-pan-RAS, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cells or tumor tissues are lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody targeting the protein of interest (e.g., phosphorylated ERK) overnight at 4°C.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The membrane can be stripped and re-probed with antibodies for total protein or a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development as a targeted therapy for KRAS G12C-mutated cancers. Its highly specific mechanism of action translates into potent and selective anti-tumor activity in both in vitro and in vivo models. The favorable pharmacokinetic profile supports once-daily oral dosing. The detailed experimental protocols provided in this guide offer a framework for further preclinical research into this compound and other KRAS inhibitors, including the investigation of combination therapies and mechanisms of resistance.

References

- 1. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DNA replication stress and mitotic catastrophe mediate this compound addiction in KRASG12C-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wjpls.org [wjpls.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Sotorasib Target Engagement: A Technical Guide for Researchers

An In-depth Examination of the Covalent Inhibition of KRAS G12C and its Downstream Effects

This technical guide provides a comprehensive overview of the target engagement studies for Sotorasib (AMG 510), a first-in-class, irreversible inhibitor of the KRAS G12C mutant protein. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, experimental protocols for assessing target engagement, and quantitative data from key preclinical and clinical studies.

Introduction: The Challenge of Targeting KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The G12C mutation, where glycine is replaced by cysteine at codon 12, is present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal and appendix cancers, and 1-3% of other solid tumors.[1] This mutation creates a novel cysteine residue that has become the target for covalent inhibitors like this compound.

Mechanism of Action: Covalent Modification of KRAS G12C

This compound exerts its therapeutic effect by specifically and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[2] This covalent modification locks KRAS G12C in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the activation of key signaling pathways.[2]

The KRAS Signaling Cascade

Under normal conditions, KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] Upon activation by upstream signals, such as from receptor tyrosine kinases (RTKs), KRAS-GTP engages and activates multiple downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[4] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active GTP-bound state and constitutive activation of these downstream pathways.[1]

Quantitative Analysis of this compound Target Engagement

The efficacy of this compound in engaging its target and inhibiting downstream signaling has been quantified in numerous preclinical and clinical studies. The following tables summarize key data from these investigations.

Preclinical Activity of this compound

| Cell Line | Mutation | IC50 (µM) for Cell Viability | Reference |

| Various KRAS G12C | KRAS G12C | 0.004 - 0.032 | [5] |

| Non-KRAS G12C | Wild-type or other mutations | >7.5 | [6] |

| Biochemical Assay | Parameter | Value | Reference |

| TR-FRET-based activity assay | IC50 for KRAS G12C | 8.88 nM | [7] |

| Biochemical competitive binding assay | KD for KRAS G12C | 220 nM | [8] |

Clinical Efficacy of this compound (CodeBreaK 100 & 200 Trials)

| Clinical Trial | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| CodeBreaK 100 (Phase 2) | Pretreated KRAS G12C NSCLC | 126 | 37.1% | 6.8 months | 12.5 months | [9] |

| CodeBreaK 100 (2-Year Follow-up) | Pretreated KRAS G12C NSCLC | 174 | 41% | 6.3 months | 12.5 months | [1] |

| CodeBreaK 200 (Phase 3) | This compound arm in pretreated KRAS G12C NSCLC | 171 | 28.1% | 5.6 months | 10.6 months | [2] |

| CodeBreaK 200 (Phase 3) | Docetaxel arm in pretreated KRAS G12C NSCLC | 174 | 13.2% | 4.5 months | 11.3 months | [2] |

| CodeBreaK 100 (CRC cohort) | Pretreated KRAS G12C Colorectal Cancer | 42 | 7.1% | - | - | [10] |

Experimental Protocols for Target Engagement Studies

A variety of experimental approaches are utilized to assess the target engagement of this compound, from biochemical assays to in vivo imaging and clinical biomarker analysis.

Biochemical and Cellular Assays

Objective: To determine the binding affinity and inhibitory activity of this compound against KRAS G12C in a controlled in vitro environment.

Methodologies:

-

Biochemical Competitive Binding Assays: These assays quantify the dissociation constant (KD) of this compound for the KRAS G12C protein. One such method involves transiently transfecting HEK293 cells with KRAS constructs fused to a DNA binding domain. The displacement of a known binder by this compound is then measured to determine its binding affinity.[8]

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assays: This technique measures the inhibition of the GDP to GTP nucleotide exchange on the KRAS protein. A fluorophore-labeled GDP is used, and the exchange to GTP is monitored. This compound's ability to lock KRAS in the GDP-bound state results in a measurable change in the FRET signal, allowing for the determination of its IC50 value.[7]

-

Cell Viability Assays: The effect of this compound on the proliferation of cancer cell lines harboring the KRAS G12C mutation is assessed. Cells are treated with varying concentrations of this compound for a defined period (e.g., 72 hours), and cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo.[6]

In Vivo Pharmacodynamic and Efficacy Studies

Objective: To evaluate the effect of this compound on tumor growth and downstream signaling in animal models.

Methodologies:

-

Xenograft Models: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are implanted into immunocompromised mice. The mice are then treated with this compound, and tumor volume is measured over time to assess anti-tumor activity.[6]

-

Immunohistochemistry (IHC) for Phospho-ERK (pERK): To assess the inhibition of the MAPK pathway, tumor tissues from treated and control animals are stained for pERK, a downstream effector of KRAS signaling. A reduction in pERK staining indicates effective target engagement and pathway inhibition.[11]

-

Mass Spectrometry-Based Target Occupancy: This technique directly quantifies the extent of this compound binding to KRAS G12C in tumor tissues. Tissues are processed, and proteins are digested into peptides. Targeted mass spectrometry is then used to measure the levels of this compound-bound and unbound KRAS G12C peptides.[10]

-

PET/CT Imaging: Positron Emission Tomography/Computed Tomography can be used to non-invasively visualize and quantify target engagement in vivo. This involves using a radiolabeled tracer that specifically binds to the this compound-KRAS G12C complex.[12]

Clinical Trial Biomarker Analysis

Objective: To identify biomarkers that predict response to this compound and to monitor treatment efficacy in patients.

Methodologies:

-

Next-Generation Sequencing (NGS): Tumor biopsies and/or plasma samples (for circulating tumor DNA, ctDNA) are analyzed by NGS to identify the KRAS G12C mutation and other co-occurring genomic alterations (e.g., in STK11, KEAP1, TP53).[13] This information is used to stratify patients and correlate mutational status with clinical outcomes.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the standard method for quantifying this compound concentrations in patient plasma to study its pharmacokinetics.[14] The method involves protein precipitation from plasma samples, followed by chromatographic separation and mass spectrometric detection.

-

Companion Diagnostics: FDA-approved companion diagnostics, such as the Guardant360 CDx liquid biopsy assay, are used to identify patients with the KRAS G12C mutation who are eligible for this compound treatment.[15]

References

- 1. ascopubs.org [ascopubs.org]

- 2. This compound | 2252403-56-6 | Benchchem [benchchem.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Two-year analysis of CodeBreaK 100 phase I/II trial: achieved goals of an ongoing challenge - Santo - AME Clinical Trials Review [actr.amegroups.org]

- 5. Spotlight on this compound (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (AMG-510) | KRAS G12C inhibitor | TargetMol [targetmol.com]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. lumakrashcp.com [lumakrashcp.com]

- 10. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunohistochemical staining of phosphorylated-ERK in post-chemotherapeutic samples is a potential predictor of the prognosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic Targeting and Structural Characterization of a this compound-Modified KRAS G12C–MHC I Complex Demonstrate the Antitumor Efficacy of Hapten-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Validation of an LC-MS/MS method for the determination of this compound, a KRASG12C inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

Sotorasib's Impact on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of sotorasib, a first-in-class covalent inhibitor of KRAS G12C, and its profound effects on downstream signaling pathways. Through a comprehensive review of preclinical and clinical data, this document provides a detailed understanding of this compound's mode of action, its impact on key cellular signaling cascades, and the experimental methodologies used to elucidate these effects.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. The discovery of a switch-II pocket in the GDP-bound state of the KRAS G12C mutant protein opened a new therapeutic window.

This compound (formerly AMG 510) is a small molecule that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant.[1][2] This covalent modification locks KRAS G12C in an inactive GDP-bound state, thereby inhibiting its downstream signaling functions that drive tumorigenesis.[2]

Mechanism of Action and Impact on Downstream Signaling

This compound exerts its therapeutic effect by disrupting the intricate signaling networks orchestrated by activated KRAS G12C. The primary conduits of KRAS signaling are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways, both of which are critical for cell proliferation, survival, and differentiation.

Inhibition of the MAPK Pathway

The canonical RAS-RAF-MEK-ERK (MAPK) pathway is a central driver of cell proliferation. Upon activation, KRAS G12C recruits and activates RAF kinases, initiating a phosphorylation cascade that culminates in the activation of ERK. Activated ERK then translocates to the nucleus to regulate gene expression related to cell cycle progression.

This compound effectively abrogates this signaling cascade. By locking KRAS G12C in its inactive state, this compound prevents the recruitment and activation of RAF, leading to a significant reduction in the phosphorylation of MEK and ERK.[3] This suppression of MAPK signaling is a key mechanism behind this compound's anti-proliferative effects in KRAS G12C-mutated cancer cells.

References

An In-depth Technical Guide to the Early Efficacy of Sotorasib

This guide provides a comprehensive overview of the early clinical research on Sotorasib (formerly AMG 510), a first-in-class, irreversible inhibitor of the KRAS G12C mutation. The content herein is intended for researchers, scientists, and drug development professionals, focusing on the foundational data from the pivotal CodeBreaK 100 clinical trial, which established the drug's initial efficacy and safety profile.

Core Mechanism of Action

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[2] The G12C mutation, a single-point substitution of glycine for cysteine at codon 12, results in a KRAS protein that is constitutively locked in its active, GTP-bound state, leading to uncontrolled downstream signaling and cell growth.[1][2]

This compound is a small molecule designed to specifically and irreversibly bind to the unique cysteine residue of the KRAS G12C mutant protein.[1][3] This covalent binding occurs within the switch-II pocket, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1][3] By locking KRAS in this inactive conformation, this compound effectively shuts down the hyperactivation of downstream oncogenic signaling pathways, primarily the MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways, thereby inhibiting tumor cell growth and promoting apoptosis.[2][3]

Core Experimental Protocol: The CodeBreaK 100 Trial

The CodeBreaK 100 trial was a first-in-human, multicenter, open-label study comprising Phase 1 and Phase 2 portions, designed to evaluate the safety and efficacy of this compound in patients with advanced solid tumors harboring the KRAS G12C mutation.[4][5]

Study Design:

-

Phase 1: A dose-escalation phase to determine the maximum tolerated dose and recommended Phase 2 dose (RP2D) of this compound.[6] Patients were enrolled in cohorts and received oral this compound at doses of 180 mg, 360 mg, 720 mg, or 960 mg once daily.[6] The primary endpoint was safety and tolerability.[7]

-

Phase 2: A dose-expansion phase where patients received this compound at the RP2D of 960 mg once daily.[6][8] The primary endpoint for the Phase 2 portion was the objective response rate (ORR) as assessed by a blinded independent central review (BICR).[5][9]

Key Eligibility Criteria:

-

Patients aged 18 years or older with locally advanced or metastatic solid tumors with a KRAS G12C mutation, confirmed by a central laboratory.[5][10]

-

Disease progression after receiving prior standard-of-care systemic therapies.[4][10] For the non-small cell lung cancer (NSCLC) cohort, this typically included progression on platinum-based chemotherapy and/or an anti-PD-1/PD-L1 inhibitor.[10]

-

Measurable disease per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

Treatment and Assessment:

-

This compound was administered orally at a dose of 960 mg once daily in 21-day cycles.[11]

-

Tumor assessments were conducted every six weeks.[7]

-

Treatment continued until disease progression or unacceptable toxicity.[9]

-

Key secondary endpoints included duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[7][12]

Quantitative Data Summary: Early Efficacy Results

The CodeBreaK 100 trial demonstrated significant anti-tumor activity across multiple cancer types, most notably in non-small cell lung cancer (NSCLC).

The Phase 2 portion of the trial included a cohort of 126 patients with KRAS G12C-mutated NSCLC who had progressed on prior therapies.[9][13] The population was heavily pretreated, with the vast majority having received both platinum-based chemotherapy and immunotherapy.[13][14]

Table 1: Baseline Characteristics of NSCLC Patients (CodeBreaK 100 Phase 2)

| Characteristic | Value (N=126) | Reference |

|---|---|---|

| Median Age, years (range) | 64 (37-80) | [13] |

| Sex, Female | 50% | [13] |

| Prior Lines of Systemic Therapy | ||

| 1 | 43% | [13] |

| 2 | 35% | [13] |

| ≥3 | 23% | [13] |

| Prior Therapy Received | ||

| Anti-PD-(L)1 Immunotherapy | 91% | [13] |

| Platinum-based Chemotherapy | 90% | [13] |

| Both Chemo and Immunotherapy | 81% | [13][14] |

| Smoking History |

| Current or Former Smoker | 93% |[13] |

This compound showed durable clinical benefit in patients with heavily pretreated, advanced NSCLC.[6][9]

Table 2: this compound Efficacy in KRAS G12C-Mutated NSCLC (CodeBreaK 100)

| Endpoint | Phase 1 (n=59) | Phase 2 (n=124*) | 2-Year Pooled (N=174) | Reference |

|---|---|---|---|---|

| Objective Response Rate (ORR) | 32.2% | 37.1% | 41% | [5][9] |

| Complete Response (CR) | - | 3.2% (4 patients) | - | [14] |

| Partial Response (PR) | - | 33.9% (42 patients) | - | [14] |

| Disease Control Rate (DCR) | 88.1% | 80.6% | - | [7][9] |

| Median Duration of Response (DOR) | 10.9 months | 11.1 months | 12.3 months | [5][7][14] |

| Median Progression-Free Survival (PFS) | 6.3 months | 6.8 months | 6.3 months | [5][7][9] |

| Median Overall Survival (OS) | - | 12.5 months | 12.5 months | [5][14] |

| 1-Year OS Rate | - | - | 51% | [5] |

| 2-Year OS Rate | - | - | 33% | [5] |

*Of 126 patients enrolled, 124 were evaluable for response.[13]

Responses were observed across various biomarker subgroups, including different levels of PD-L1 expression and in patients with co-mutations such as STK11, which are typically associated with poor outcomes.[8][9]

The Phase 1 trial also enrolled patients with other KRAS G12C-mutated solid tumors, including colorectal cancer (CRC) and pancreatic cancer.

Table 3: this compound Efficacy in Other Solid Tumors (CodeBreaK 100 Phase 1/2)

| Cancer Type | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median PFS | Median OS | Reference |

|---|---|---|---|---|---|---|

| Colorectal Cancer | 42 | 7.1% | 73.8% | 4.0 months | - | [6] |

| Pancreatic Cancer | 38 | 21.1% | 84.2% | 4.0 months | 6.9 months |[12] |

While modest, the observed clinical activity in these difficult-to-treat cancers provided a strong rationale for further investigation, including combination therapy strategies.[6][12]

Conclusion

The early research on this compound, centered on the CodeBreaK 100 trial, marked a significant breakthrough in targeting KRAS-mutated cancers, a challenge that had persisted for decades.[6] The data demonstrated that this compound possesses a manageable safety profile and provides meaningful, durable clinical benefit for a significant portion of heavily pretreated patients with KRAS G12C-mutated non-small cell lung cancer.[5] The objective response rate of approximately 37-41% and a median overall survival of 12.5 months in this patient population established a new standard of care and paved the way for its accelerated regulatory approval.[4][5][14] While single-agent activity was more modest in other tumor types like colorectal and pancreatic cancer, the results provided crucial proof-of-concept, spurring further research into combination strategies to overcome resistance mechanisms.[12] These foundational studies have been instrumental in validating the direct inhibition of KRAS G12C as a viable and effective therapeutic strategy.

References

- 1. This compound, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 4. Editorial: Recent Approval of this compound as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-Term Outcomes and Molecular Correlates of this compound Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery” [ahdbonline.com]

- 7. amgen.ca [amgen.ca]

- 8. ascopubs.org [ascopubs.org]

- 9. ilcn.org [ilcn.org]

- 10. CodeBreaK 100 Phase 2 Study Results Demonstrate this compound Efficacy - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 11. Patient-Reported Outcomes from the Phase 2 CodeBreaK 100 Trial Evaluating this compound in KRAS p.G12C–Mutated NSCLC - Conference Correspondent [conference-correspondent.com]

- 12. ascopubs.org [ascopubs.org]

- 13. lumakrashcp.com [lumakrashcp.com]

- 14. pharmacytimes.com [pharmacytimes.com]

Sotorasib's Binding Kinetics to KRAS G12C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of sotorasib to its target, the KRAS G12C oncoprotein. This compound (AMG 510) is a first-in-class, orally bioavailable small molecule that has ushered in a new era of targeted therapy for cancers harboring this specific mutation. Understanding the kinetics of this interaction is paramount for optimizing drug design, predicting clinical efficacy, and overcoming potential resistance mechanisms.

Mechanism of Covalent Inhibition

This compound is a targeted covalent inhibitor. Unlike traditional reversible inhibitors that bind and dissociate from their target, this compound forms a permanent, irreversible covalent bond with the mutant cysteine-12 (Cys12) residue of the KRAS G12C protein.[1][2] This interaction occurs within a previously unrecognized pocket located beneath the effector-binding switch-II region (SII-P).[3]

The binding process is a two-step mechanism:

-

Reversible Binding: this compound first forms a non-covalent, reversible complex with the KRAS G12C protein. This initial binding event is governed by the inhibitor's affinity for the target, represented by the inhibition constant (Ki).

-

Irreversible Covalent Bonding: Following initial binding, the acrylamide warhead of this compound undergoes a Michael addition reaction with the thiol group of the Cys12 residue. This forms an irreversible covalent bond, governed by the rate of inactivation (kinact).

Crucially, this compound selectively binds to KRAS G12C when it is in its inactive, guanosine diphosphate (GDP)-bound state.[4][5] By forming this irreversible bond, this compound traps the oncoprotein in this "off" conformation, preventing its reactivation through GDP/GTP exchange and subsequently blocking downstream oncogenic signaling.[6]

Quantitative Binding Kinetics Data

The potency of a covalent inhibitor like this compound is best described by the second-order rate constant, kinact/Ki. This value represents the efficiency of covalent modification, incorporating both the initial binding affinity (Ki) and the rate of irreversible bond formation (kinact).[7][8] While specific, independently verified kinact and Ki values for this compound are not consistently reported across publicly accessible literature, related pharmacodynamic and potency metrics have been characterized using various biochemical and cell-based assays.

| Parameter | Value | Cell Line / System | Assay Type | Source |

| kinact/KI | 9,900 M⁻¹s⁻¹ | Recombinant Protein | Coupled Nucleotide Exchange | [9] |

| IC50 (ERK Phosphorylation) | ≈ 0.03 µM | KRAS G12C Cell Lines | Western Blot / ELISA | [6] |

| IC50 (Cell Viability) | 0.004–0.032 µM | KRAS G12C Cell Lines | CellTiter-Glo / MTS Assay | [6][10] |

| IC50 (Target Occupancy) | 1.8 µM (4h treatment) | H358 Cells | Chemical Proteomics | [7] |

Inhibition of KRAS Signaling Pathway

The KRAS protein is a critical molecular switch in the MAPK (mitogen-activated protein kinase) pathway. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), KRAS exchanges GDP for GTP, leading to a conformational change that allows it to bind and activate downstream effectors like RAF, MEK, and ultimately ERK. The KRAS G12C mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and driving uncontrolled cell proliferation.

This compound's irreversible binding to the GDP-bound state of KRAS G12C prevents this cycle of activation, effectively shutting down the aberrant signaling cascade.

Experimental Protocols

Characterizing the binding kinetics of a covalent inhibitor like this compound requires specialized assays that can measure time-dependent inhibition and directly quantify target engagement.

Mass Spectrometry for Target Engagement

Mass spectrometry (MS) is a powerful tool to directly measure the formation of the covalent drug-protein adduct. This method can determine the rate of target modification and is considered a gold standard for quantifying target engagement.[11]

Protocol Outline:

-

Cell Lysis or Tissue Homogenization: KRAS G12C-expressing cells or tumor tissues are treated with this compound for various time points and concentrations. Samples are then lysed to extract proteins.

-

Protein Digestion: The protein lysate is denatured, reduced, alkylated, and then digested into smaller peptides, typically using trypsin.

-

LC-MS/MS Analysis: The peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The instrument is configured to specifically detect and quantify both the unmodified KRAS G12C peptide (containing Cys12) and the this compound-adducted peptide.

-

Data Analysis: The ratio of the adducted peptide to the total (adducted + unmodified) peptide is calculated at each time point and concentration. These data are then fit to kinetic models to determine the observed rate of inactivation (kobs). Plotting kobs versus inhibitor concentration allows for the determination of kinact and Ki.[7][8]

Nucleotide Exchange Assays

These assays measure the ability of this compound to lock KRAS G12C in its GDP-bound state, thereby inhibiting the exchange for GTP, which is promoted by Guanine Nucleotide Exchange Factors (GEFs) like SOS1.[12][13]

Protocol Outline (TR-FRET based):

-

Reagents:

-

Recombinant KRAS G12C protein.

-

Fluorescently-labeled GTP analog (e.g., Bodipy-GTP) as the HTRF acceptor.

-

Terbium-labeled anti-tag antibody that binds KRAS G12C, serving as the HTRF donor.

-

GEF protein (e.g., SOS1 catalytic domain).

-

This compound at various concentrations.

-

-

Incubation: KRAS G12C is pre-incubated with this compound for a defined period to allow for covalent modification.

-

Reaction Initiation: The GEF, fluorescent GTP, and the antibody are added to the KRAS-sotorasib mixture.

-

Detection: A plate reader measures the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. If this compound has locked KRAS in the GDP state, GTP exchange is inhibited, the fluorescent GTP cannot bind, and the FRET signal is low.[13]

-

Analysis: The reduction in FRET signal is plotted against this compound concentration to determine an IC50 value, which reflects the potency of inhibition of nucleotide exchange.

Stopped-Flow Spectroscopy

For a more detailed kinetic analysis, stopped-flow spectroscopy can be used to monitor the rapid conformational changes in KRAS G12C upon inhibitor binding in real-time.[14]

Protocol Outline:

-

Protein Preparation: A fluorescently labeled variant of KRAS G12C (e.g., containing a tryptophan reporter) is prepared.

-

Rapid Mixing: The KRAS G12C protein solution and the this compound solution are rapidly mixed in a stopped-flow instrument.

-

Fluorescence Monitoring: Changes in protein fluorescence are monitored over milliseconds to seconds. The binding event often causes a change in the local environment of the fluorescent probe, resulting in a change in signal intensity.

-

Kinetic Analysis: The resulting kinetic traces are fit to binding models. This technique can potentially resolve the initial non-covalent binding step (Ki) from the subsequent slower, covalent modification step (kinact), providing a detailed picture of the binding event.[14][15]

Conclusion

The interaction between this compound and KRAS G12C is a paradigm of modern targeted drug design. Its high selectivity and irreversible covalent mechanism, which locks the oncoprotein in an inactive state, are central to its clinical activity. The binding kinetics, best characterized by the kinact/Ki ratio, define the efficiency of this inactivation. A thorough understanding and precise measurement of these kinetic parameters through sophisticated techniques like mass spectrometry, nucleotide exchange assays, and stopped-flow spectroscopy are critical for the development of next-generation covalent inhibitors and for devising strategies to combat acquired resistance.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling receptor flexibility in the structure-based design of KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond KRAS(G12C): Biochemical and Computational Characterization of this compound and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acs.org [acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. aurorabiolabs.com [aurorabiolabs.com]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for the Use of Sotorasib in Patient-Derived Xenografts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[1][2][3] The KRAS G12C mutation is a key oncogenic driver in a variety of solid tumors, most notably in non-small cell lung cancer (NSCLC). This compound covalently binds to the cysteine residue of the mutated KRAS protein, locking it in an inactive GDP-bound state.[1][2][3] This inhibition blocks downstream signaling through the MAPK and PI3K pathways, thereby suppressing cancer cell proliferation and survival.[3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial preclinical platform for evaluating the efficacy of targeted therapies like this compound. These models are valued for their ability to recapitulate the heterogeneity and molecular characteristics of human tumors.

These application notes provide an overview of the use of this compound in KRAS G12C-mutant PDX models, including detailed experimental protocols, a summary of efficacy data, and visualizations of the relevant biological pathways and experimental workflows.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by disrupting the constitutively active KRAS G12C signaling cascade. The diagram below illustrates the mechanism of action of this compound and the downstream pathways it inhibits.

References

Application Notes and Protocols for Assessing Sotorasib Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (AMG 510) is a first-in-class, irreversible inhibitor of KRAS G12C, a common oncogenic driver in various solid tumors, most notably in non-small cell lung cancer (NSCLC). While this compound has demonstrated significant clinical activity, the development of acquired resistance is a common challenge, limiting the duration of patient response.[1][2] Understanding and characterizing the mechanisms of this compound resistance is paramount for the development of next-generation therapeutic strategies and rational combination therapies.

These application notes provide a comprehensive overview of established and emerging protocols to assess this compound resistance in preclinical and clinical settings. The methodologies detailed herein are intended to guide researchers in identifying and characterizing resistance mechanisms, evaluating novel therapeutic approaches, and discovering predictive biomarkers.

Key Mechanisms of this compound Resistance

Resistance to this compound is multifactorial and can be broadly categorized into on-target and off-target mechanisms.[3]

-

On-target resistance primarily involves secondary mutations in the KRAS gene itself that either prevent this compound from binding effectively or reactivate the protein.[4]

-

Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. The most common bypass tracks include:

-

Receptor Tyrosine Kinase (RTK) Activation: Increased signaling through RTKs like EGFR, MET, and FGFR can reactivate the MAPK and/or PI3K/AKT pathways.[5][6]

-

Activation of Downstream Effectors: Mutations or amplification of genes downstream of KRAS, such as BRAF, NRAS, and components of the PI3K/AKT/mTOR pathway, can drive proliferation independently of KRAS G12C.[7]

-

Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer broad drug resistance.[3]

-

Histological Transformation: Changes in tumor histology, such as from adenocarcinoma to squamous cell carcinoma.[8]

-

Protocols for Assessing this compound Resistance

A multi-pronged approach employing in vitro, in vivo, and clinical sample analysis is crucial for a comprehensive assessment of this compound resistance.

In Vitro Models of this compound Resistance

This protocol describes the generation of this compound-resistant cancer cell lines through continuous exposure to escalating drug concentrations.

Protocol:

-

Cell Line Selection: Begin with a KRAS G12C-mutant cancer cell line known to be initially sensitive to this compound (e.g., NCI-H358, NCI-H23).[9][10]

-

Initial Dosing: Culture the parental cells in standard growth medium supplemented with this compound at a concentration equal to the IC50 value.

-

Dose Escalation: Once the cells resume proliferation, passage them and incrementally increase the this compound concentration.[9] A typical dose escalation strategy involves doubling the concentration at each step.

-

Selection of Resistant Clones: Continue the dose escalation until the cells can proliferate in a high concentration of this compound (e.g., 1-5 µM).[9]

-

Characterization: The resulting resistant cell lines should be characterized to confirm their resistance phenotype and investigate the underlying mechanisms.

Cell viability assays are essential for determining the half-maximal inhibitory concentration (IC50) of this compound in parental and resistant cell lines. The Sulforhodamine B (SRB) assay is a reliable and cost-effective method for this purpose.[3]

Protocol: Sulforhodamine B (SRB) Assay [5][7]

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]

-

Staining: Wash the plates four times with 1% (v/v) acetic acid to remove the TCA. Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.[7]

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]

-

Solubilization: Allow the plates to air-dry completely. Add 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.[7]

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Immunoblotting is used to assess the activation state of key signaling pathways implicated in this compound resistance, such as the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways.[11]

Protocol: Western Blotting for p-ERK and p-AKT [11][12]

-

Protein Extraction: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Lowry assay.[12]

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

To functionally validate the role of a specific gene (e.g., a component of the PI3K pathway) in conferring this compound resistance, CRISPR/Cas9-mediated gene knockout can be employed.[8]

Protocol: CRISPR/Cas9 Knockout of PI3K [8][13]

-

sgRNA Design: Design single-guide RNAs (sgRNAs) targeting the gene of interest (e.g., PIK3CA).

-

Vector Construction: Clone the designed sgRNAs into a Cas9-expressing vector.

-

Transfection: Transfect the sgRNA/Cas9 vector into the this compound-resistant cell line.

-

Clonal Selection: Select and expand single-cell clones.

-

Validation of Knockout: Confirm the knockout of the target gene at the genomic (sequencing), mRNA (RT-qPCR), and protein (Western blot) levels.

-

Functional Assays: Assess the impact of the gene knockout on this compound sensitivity using cell viability assays.

In Vivo Models of this compound Resistance

Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunodeficient mice, are invaluable for studying this compound resistance in a more clinically relevant setting.[6][14]

Protocol: Development of this compound-Resistant PDX Models [15][16]

-

PDX Establishment: Implant fresh tumor tissue from a KRAS G12C-mutant cancer patient subcutaneously into immunodeficient mice (e.g., NSG mice).[16]

-

Tumor Expansion: Allow the tumors to grow and passage them into new cohorts of mice for expansion.

-

This compound Treatment: Once tumors reach a specified size (e.g., 150-200 mm³), initiate daily treatment with this compound.

-

Monitoring Resistance: Monitor tumor growth. Acquired resistance is indicated by initial tumor regression or stabilization followed by regrowth despite continuous treatment.

-

Analysis of Resistant Tumors: Harvest the resistant tumors for genomic, transcriptomic, and proteomic analyses to identify resistance mechanisms.

Analysis of Clinical Samples

Analysis of patient samples, particularly circulating tumor DNA (ctDNA) from liquid biopsies, provides real-world insights into the clinical mechanisms of this compound resistance.[5]

Protocol: ctDNA Analysis by Next-Generation Sequencing (NGS) [1][17]

-

Sample Collection: Collect peripheral blood from patients at baseline (before starting this compound) and at the time of disease progression.

-

Plasma Isolation: Separate plasma from whole blood through centrifugation.

-

cfDNA Extraction: Isolate cell-free DNA (cfDNA) from the plasma using a dedicated kit.[17]

-

Library Preparation: Prepare NGS libraries from the extracted cfDNA. This often involves targeted enrichment of specific gene panels relevant to cancer and drug resistance.[1]

-

Sequencing: Perform deep sequencing of the prepared libraries on an NGS platform.

-

Bioinformatic Analysis: Analyze the sequencing data to identify acquired genomic alterations (mutations, amplifications, fusions) that are present at progression but absent at baseline.[4]

Data Presentation

Quantitative data from clinical trials provides valuable information on the frequency and types of acquired resistance mutations.

Table 1: Acquired Genomic Alterations in NSCLC and CRC Patients Treated with this compound Monotherapy (CodeBreaK100) [5]

| Alteration Category | NSCLC (n=67) | CRC (n=45) |

| Patients with ≥1 Acquired Alteration | 28% | 73% |

| Receptor Tyrosine Kinase (RTK) Pathway | Most Prevalent | Most Prevalent |

| Secondary RAS Alterations | 3% | 16% |

Table 2: Emergent Pathogenic Alterations in mCRC Patients Treated with this compound + Panitumumab (CodeBreaK 300) [18]

| Gene Alteration | Frequency |

| TP53 | 34% |

| DNMT3A | 17% |

| ERBB2 | 12% |

| LRP1B | 11% |

Visualizations

Signaling Pathways in this compound Resistance

Caption: KRAS signaling and this compound resistance pathways.

Experimental Workflow

Caption: Experimental workflow for assessing this compound resistance.

References

- 1. Liquid Biopsy, ctDNA Diagnosis through NGS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. f.oaes.cc [f.oaes.cc]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 8. The simultaneous use of CRISPR/Cas9 to knock out the PI3Kca gene with radiation to enhance radiosensitivity and inhibit tumor growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. P08.53 CRISPR/Cas9 knockout of PI3K delta confirms its role in glioma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blog.crownbio.com [blog.crownbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sotorasib in 3D Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that selectively and irreversibly targets the KRAS G12C mutant protein.[1] The KRAS G12C mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and other solid tumors.[1] this compound functions by covalently binding to the cysteine residue of the G12C mutant, locking the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through the MAPK and PI3K pathways, thereby inhibiting cancer cell proliferation and survival.[1]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures. These models mimic crucial aspects of tumor biology, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence therapeutic response. The evaluation of this compound in these advanced preclinical models is critical for a more predictive assessment of its efficacy and for understanding potential mechanisms of resistance.

These application notes provide a summary of the use of this compound in 3D cell culture models, including comparative efficacy data and detailed experimental protocols to guide researchers in their studies.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in 2D and 3D cell culture models.

| Cell Line | Cancer Type | Model | This compound IC50 (µM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | 2D Monolayer | ~0.006 | [2] |

| NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | 2D Monolayer | 0.0818 | [2] |

| MIA PaCa-2 | Pancreatic Cancer (KRAS G12C) | 2D Monolayer | ~0.009 | [2] |

| NCI-H23 | Non-Small Cell Lung Cancer (KRAS G12C) | 2D Monolayer | 0.6904 | [2] |

| MIA PaCa-2 | Pancreatic Cancer (KRAS G12C) | 3D Spheroid (pERK inhibition) | 0.00037 | [3] |

| MIA PaCa-2 | Pancreatic Cancer (KRAS G12C) | 2D Culture (pERK inhibition) | 0.00076 | [3] |

Table 1: Comparative IC50 values of this compound in 2D and 3D cell culture models.

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and this compound's Mechanism of Action

Caption: KRAS G12C signaling pathway and the inhibitory mechanism of this compound.

General Experimental Workflow for this compound Testing in 3D Spheroid Models

Caption: A generalized workflow for evaluating this compound in 3D spheroid models.

Experimental Protocols

Protocol 1: Generation of KRAS G12C Mutant Cancer Cell Spheroids

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium (specific to the cell line)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Ultra-low attachment (ULA) 96-well round-bottom plates

-

Hemocytometer or automated cell counter

-

Centrifuge

Procedure:

-

Culture KRAS G12C mutant cells in a T-75 flask to 70-80% confluency.

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.

-

Perform a cell count and determine cell viability (should be >90%).

-

Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well) in complete culture medium.

-

Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.

-

Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for spheroid formation. Spheroid integrity and size should be monitored daily using a light microscope.

Protocol 2: this compound Treatment and Viability Assay in 3D Spheroids

Materials:

-

Pre-formed KRAS G12C mutant cancer cell spheroids in a 96-well ULA plate

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Luminometer

-

Multichannel pipette

Procedure:

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range for IC50 determination would be from 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.

-

Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, allow the plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

-

Mix the contents of the wells by placing the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol 3: Analysis of pERK Signaling in this compound-Treated Spheroids

Materials:

-

Pre-formed KRAS G12C mutant cancer cell spheroids

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Primary antibodies (anti-pERK1/2, anti-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat spheroids with the desired concentrations of this compound (e.g., 10x IC50) for a specified time (e.g., 2, 6, 24 hours).

-

Collect the spheroids from each well into microcentrifuge tubes.

-

Wash the spheroids once with ice-cold PBS.

-

Lyse the spheroids in 50-100 µL of ice-cold lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane and incubate with primary antibodies against pERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

-

Quantify the band intensities to determine the relative levels of pERK1/2 normalized to total ERK1/2 and the loading control.

Conclusion

The use of 3D cell culture models provides a more physiologically relevant platform for the preclinical evaluation of targeted therapies like this compound. The data and protocols presented here offer a framework for researchers to investigate the efficacy of this compound in spheroid and organoid models, which can lead to a better understanding of its anti-tumor activity and potential resistance mechanisms. The observed increase in potency in some 3D models underscores the importance of adopting these more complex systems in drug development pipelines.

References

Application Notes and Protocols for the Analytical Quantification of Sotorasib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (formerly AMG 510) is a first-in-class, orally administered, irreversible inhibitor of the KRAS G12C mutant protein.[1][2] The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a crucial GTPase that functions as a molecular switch in intracellular signaling pathways, governing cell proliferation, differentiation, and survival.[1] The G12C mutation, a single amino acid substitution of glycine with cysteine at codon 12, leads to a constitutively active KRAS protein, driving oncogenesis in various cancers, including non-small cell lung cancer (NSCLC).[1][3] this compound selectively and covalently binds to the mutant cysteine residue, locking KRAS G12C in an inactive, GDP-bound state.[2] This action inhibits downstream signaling through pathways such as the MAPK and PI3K-AKT cascades, ultimately leading to the suppression of tumor cell growth and induction of apoptosis.[2][4][5]

Accurate and precise quantification of this compound in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the KRAS G12C signaling pathway.

This compound inhibits the KRAS G12C signaling pathway.

Analytical Methods for this compound Quantification

Several analytical methods have been developed and validated for the quantification of this compound in various biological matrices, primarily plasma. The two most common techniques are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity, and High-Performance Liquid Chromatography (HPLC) with UV detection for its accessibility and cost-effectiveness.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical studies requiring low detection limits and high specificity.

References

- 1. This compound, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 3. Spotlight on this compound (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Sotorasib Resistance in Cell Lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Sotorasib resistance in their cell line experiments.

Troubleshooting Guides

Problem 1: My KRAS G12C mutant cell line is showing reduced sensitivity to this compound over time.

Possible Cause 1: Acquired On-Target Resistance

-

Explanation: The cell line may have developed secondary mutations in the KRAS gene itself, which prevent this compound from binding effectively.[1][2] These can include mutations at codons 12, 68, 95, and 96.[1]

-

Troubleshooting Steps:

-

Sequence the KRAS gene: Perform Sanger or next-generation sequencing on the resistant cell population to identify any new mutations in the KRAS allele.

-

Consider alternative KRAS inhibitors: Some secondary mutations that confer resistance to one KRAS G12C inhibitor might not affect the binding of another.[2] For example, certain H95 residue mutations may confer resistance to adagrasib but remain sensitive to this compound in preclinical models.[2]

-

Possible Cause 2: Activation of Bypass Signaling Pathways

-

Explanation: Cancer cells can develop resistance by activating other signaling pathways to compensate for the inhibition of KRAS G12C. Common bypass mechanisms include the reactivation of the MAPK and PI3K/mTOR pathways.[2][3][4] This can be driven by alterations in Receptor Tyrosine Kinases (RTKs) like EGFR, or mutations in downstream effectors like BRAF, NRAS, and MAP2K1, or loss of function in tumor suppressors like PTEN and NF1.[1][4][5]

-

Troubleshooting Steps:

-

Perform Phospho-Protein Analysis: Use Western blotting or phospho-proteomic arrays to assess the phosphorylation status of key proteins in the MAPK (p-ERK, p-MEK) and PI3K/mTOR (p-AKT, p-S6) pathways in the presence of this compound.[3][6] Persistent or increased phosphorylation in these pathways upon this compound treatment suggests bypass activation.

-

Investigate Upstream RTKs: Analyze the expression and activation of RTKs such as EGFR and MET.[1][5]

-

Combination Therapy: Experiment with combining this compound with inhibitors of the identified bypass pathway. For example:

-

MAPK pathway reactivation: Combine this compound with a MEK inhibitor or a SHP2 inhibitor.[5][6]

-

PI3K/mTOR pathway activation: Combine this compound with a PI3K inhibitor (e.g., copanlisib) or an mTOR inhibitor (e.g., sapanisertib).[3]

-

EGFR activation: Combine this compound with an EGFR inhibitor like panitumumab or cetuximab.[5][7][8]

-

-

Possible Cause 3: Non-Genetic Mechanisms

-